(E)-[2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylidene](methoxy)amine
Description
(E)-2-(4-Chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine (CAS: N/A; molecular formula: C₁₆H₁₄Cl₂NO₂) is a Schiff base derivative characterized by two 4-chlorophenyl groups, a phenoxy substituent, and a methoxyamine moiety in the (E)-configuration . Its structure features a conjugated imine bond, which enhances stability and influences electronic properties. This compound is synthesized via condensation reactions involving 4-chlorophenoxyacetone derivatives and methoxyamine, often catalyzed by acetic acid or molecular sieves .
Key properties include:
- Molecular weight: 329.2 g/mol
- Polarity: Moderate (logP ~3.2, estimated) due to aromatic chlorination and ether linkage.
Properties
IUPAC Name |
(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)-N-methoxyethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-19-18-15(11-2-4-12(16)5-3-11)10-20-14-8-6-13(17)7-9-14/h2-9H,10H2,1H3/b18-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPVRCZEWRUXJJ-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(COC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/COC1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine typically involves the reaction of 4-chlorophenol with 4-chlorobenzaldehyde under basic conditions to form the intermediate 4-chlorophenoxy-4-chlorobenzyl alcohol. This intermediate is then subjected to a condensation reaction with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The chlorophenyl and chlorophenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or phenoxy derivatives.
Scientific Research Applications
(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Reference |
|---|---|---|---|---|
| Target Compound | 2-(4-Cl-phenoxy), 1-(4-Cl-phenyl), (E)-methoxyamine | 329.2 | High thermal stability (decomp. >250°C); moderate lipophilicity | |
| (E)-1-(4-Cl-phenyl)-2-(3-Cl-benzylsulfanyl)ethylideneamine | 3-Cl-benzylsulfanyl instead of phenoxy | 340.27 | Enhanced solubility in polar solvents; reduced thermal stability (decomp. ~200°C) | |
| (E)-(5-Cl-1-methyl-3-phenyl-pyrazol-4-yl)methylideneamine | Pyrazole core, methyl, phenyl substituents | 290.7 | Antiproliferative activity (IC₅₀ = 8.2 µM vs. MCF-7 cells); higher metabolic stability | |
| (E)-N-(4-Cl-benzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine | Thiadiazole ring, 4-methylphenyl | 331.8 | Strong acetylcholinesterase inhibition (IC₅₀ = 0.45 µM); higher polarity (logP ~2.1) |
Key Observations :
Table 2: Comparative Bioactivity
Key Observations :
Biological Activity
(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine, also known as 2-(4-chlorophenoxy)-1-(4-chlorophenyl)-1-ethanone O-methyloxime, is an organic compound with the CAS number 320422-51-3. It has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C15H13Cl2NO2
- Molar Mass : 310.18 g/mol
The compound features a unique structure characterized by chlorinated phenyl and phenoxy groups, which contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine demonstrated an IC50 value of approximately 15 µM, indicating potent cytotoxicity. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, thereby promoting programmed cell death.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors that are critical for cell survival and proliferation.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It could act on specific receptors that regulate cellular growth and apoptosis.
Comparative Analysis with Similar Compounds
To further understand the uniqueness of (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine, a comparison with structurally similar compounds is insightful.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (E)-[2-(4-bromophenoxy)-1-(4-bromophenyl)ethylidene]amine | Structure | Moderate anticancer activity |
| (E)-[2-(4-fluorophenoxy)-1-(4-fluorophenyl)ethylidene]amine | Structure | Low antimicrobial activity |
| (E)-[2-(4-methylphenoxy)-1-(4-methylphenyl)ethylidene]amine | Structure | High lipophilicity but low biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
